molecular formula C8H9NO3 B14459175 (4-methoxyphenyl)methyl Nitrite CAS No. 67764-30-1

(4-methoxyphenyl)methyl Nitrite

Cat. No.: B14459175
CAS No.: 67764-30-1
M. Wt: 167.16 g/mol
InChI Key: GARGGKGGWRZCPP-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl Nitrite is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a nitrite group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)methyl Nitrite typically involves the reaction of 4-methoxybenzyl alcohol with nitrous acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The general reaction scheme is as follows:

4-Methoxybenzyl alcohol+Nitrous acid(4-Methoxyphenyl)methyl Nitrite+Water\text{4-Methoxybenzyl alcohol} + \text{Nitrous acid} \rightarrow \text{this compound} + \text{Water} 4-Methoxybenzyl alcohol+Nitrous acid→(4-Methoxyphenyl)methyl Nitrite+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain a low temperature, typically between 0-5°C, to prevent decomposition and side reactions.

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenyl)methyl Nitrite undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxybenzaldehyde.

    Reduction: Reduction reactions can convert it to 4-methoxybenzylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.

Major Products:

    Oxidation: 4-Methoxybenzaldehyde

    Reduction: 4-Methoxybenzylamine

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)methyl Nitrite has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl Nitrite involves its interaction with biological molecules through its nitrite group. The nitrite group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that can modify proteins, lipids, and nucleic acids. These modifications can alter the function of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Methyl Nitrite: Similar in structure but lacks the methoxy group.

    Ethyl Nitrite: Contains an ethyl group instead of the methoxyphenyl group.

    4-Methoxybenzyl Alcohol: Precursor in the synthesis of (4-Methoxyphenyl)methyl Nitrite.

Uniqueness: this compound is unique due to the presence of both the methoxy and nitrite groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

67764-30-1

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(4-methoxyphenyl)methyl nitrite

InChI

InChI=1S/C8H9NO3/c1-11-8-4-2-7(3-5-8)6-12-9-10/h2-5H,6H2,1H3

InChI Key

GARGGKGGWRZCPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CON=O

Origin of Product

United States

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